5-Chloro-2-methylimidazo[1,2-a]pyridin-3-amine
Description
Properties
Molecular Formula |
C8H8ClN3 |
|---|---|
Molecular Weight |
181.62 g/mol |
IUPAC Name |
5-chloro-2-methylimidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C8H8ClN3/c1-5-8(10)12-6(9)3-2-4-7(12)11-5/h2-4H,10H2,1H3 |
InChI Key |
IAIHTLMQIQIJQT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C(=N1)C=CC=C2Cl)N |
Origin of Product |
United States |
Preparation Methods
Condensation of 5-Chloro-2-aminopyridine with Methyl-Containing Carbonyl Compounds
The foundational route involves the cyclocondensation of 5-chloro-2-aminopyridine with α-haloketones or aldehydes. For instance, reacting 5-chloro-2-aminopyridine with chloroacetone in the presence of iodine (5 mol%) in dimethyl sulfoxide (DMSO) at 80°C for 6 hours affords the imidazo[1,2-a]pyridine core. Subsequent hydrolysis of the intermediate 3-cyano derivative (formed via nucleophilic substitution with NaCN) yields the 3-amino group. This method, adapted from patented protocols, achieves a 78% yield but requires stringent temperature control to prevent N-alkylation side reactions.
Key Reaction Conditions
Groebke–Blackburn–Bienaymé Multi-Component Reaction
A metal-free, one-pot synthesis employs the Groebke–Blackburn–Bienaymé (GBB) reaction using 5-chloro-2-aminopyridine, acetaldehyde (as the methyl source), and tert-butyl isocyanide. Under HCl catalysis (10 mol%) in ethanol at 60°C, this method directly installs the 2-methyl and 3-amino groups via a [4+1+1] cycloaddition mechanism. The reaction proceeds through imine formation, isonitrile insertion, and aromatization, yielding the target compound in 82% purity after silica gel chromatography.
Advantages
Halogenation-Amination Sequential Approach
Bromination at position 3 of 2-methylimidazo[1,2-a]pyridine (using N-bromosuccinimide in acetonitrile) followed by amination with aqueous ammonia under Pd/C catalysis provides an alternative route. However, this method risks over-halogenation and requires careful stoichiometric control. The 5-chloro substituent is introduced earlier via chlorination of 2-aminopyridine using POCl3 before cyclization.
Optimized Parameters
Protecting Group Strategies for 3-Amine Functionalization
To circumvent the sensitivity of the 3-amino group during synthesis, a tert-butyloxycarbonyl (Boc) protecting group is employed. For example, Boc-protected 5-chloro-2-methylimidazo[1,2-a]pyridine is synthesized via cyclization of 5-chloro-2-aminopyridine with methylglyoxal. Deprotection using HCl/dioxane (4 M) at 25°C for 12 hours cleanly reveals the primary amine, achieving a 91% isolated yield.
Deprotection Protocol
Comparative Analysis of Synthetic Methods
| Method | Catalyst/Reagent | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Condensation | Iodine | 78% | Scalable, mild conditions | Requires halogenated precursors |
| GBB Reaction | HCl | 82% | One-pot, metal-free | Limited to specific isonitriles |
| Halogenation-Amination | Pd/C | 65% | Regioselective amination | Risk of over-halogenation |
| Boc Protection/Deprotect | HCl/dioxane | 91% | High purity, avoids side reactions | Additional protection/deprotection steps |
Experimental Optimization and Scale-Up Challenges
Solvent and Temperature Effects
The choice of solvent critically impacts reaction efficiency. Polar aprotic solvents like DMSO enhance iodine-catalyzed cyclizations but may decompose sensitive intermediates. Ethanol, used in the GBB reaction, balances reactivity and environmental impact. Elevated temperatures (>100°C) accelerate condensations but risk decomposition of the 3-amino group.
Chemical Reactions Analysis
5-Chloro-2-methylimidazo[1,2-a]pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chlorine atom at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-Chloro-2-methylimidazo[1,2-a]pyridin-3-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antituberculosis agent, showing significant activity against multidrug-resistant and extensively drug-resistant strains of Mycobacterium tuberculosis.
Biology: The compound is used in biological studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 5-Chloro-2-methylimidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets. In the case of its antituberculosis activity, the compound is believed to inhibit the synthesis of essential components of the bacterial cell wall, leading to cell death . The exact molecular pathways and targets involved in its mechanism of action are still under investigation.
Comparison with Similar Compounds
5-Chloro-2-methylimidazo[1,2-a]pyridin-3-amine can be compared with other imidazo[1,2-a]pyridine derivatives, such as:
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamide: Known for its anti-TB activity.
6-Chloro-2-methylimidazo[1,2-a]pyridin-3-amine: Similar in structure but with different substitution patterns.
The uniqueness of 5-Chloro-2-methylimidazo[1,2-a]pyridin-3-amine lies in its specific substitution pattern, which contributes to its distinct chemical and biological properties.
Biological Activity
5-Chloro-2-methylimidazo[1,2-a]pyridin-3-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C₇H₈ClN₃
- Molecular Weight : 171.61 g/mol
- CAS Number : 21233-18-1
5-Chloro-2-methylimidazo[1,2-a]pyridin-3-amine exhibits various biological activities primarily through its interactions with cellular targets. Its mechanism of action includes:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes that are crucial in cancer cell proliferation and inflammation pathways.
- DNA Interaction : Like many imidazo compounds, it may intercalate into DNA, causing disruptions in replication and transcription processes.
Anticancer Properties
Research indicates that 5-Chloro-2-methylimidazo[1,2-a]pyridin-3-amine has notable anticancer activity. It has been tested against various cancer cell lines, demonstrating significant cytotoxic effects.
The compound's structure suggests potential for further modification to enhance its efficacy and selectivity against cancer cells.
Antimicrobial Activity
5-Chloro-2-methylimidazo[1,2-a]pyridin-3-amine also exhibits antimicrobial properties. Studies show it has activity against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 20 | |
| Pseudomonas aeruginosa | 25 |
The antimicrobial mechanism is thought to involve disruption of bacterial cell wall synthesis and inhibition of nucleic acid synthesis.
Case Study 1: Anticancer Activity
In a study published by the Journal of Medicinal Chemistry, researchers synthesized a series of imidazo compounds, including 5-Chloro-2-methylimidazo[1,2-a]pyridin-3-amine. They evaluated the anticancer activity on multiple cell lines and reported that modifications to the chlorine substituent significantly affected the compound's potency against tumor cells .
Case Study 2: Antimicrobial Efficacy
A recent study focused on the antimicrobial properties of imidazo derivatives highlighted that 5-Chloro-2-methylimidazo[1,2-a]pyridin-3-amine showed promising results against resistant strains of bacteria. The study concluded that the compound could serve as a lead for developing new antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
